phenyl N-(4-phenyl-1,3-oxazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(4-phenyl-1,3-oxazol-2-yl)carbamate is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(4-phenyl-1,3-oxazol-2-yl)carbamate typically involves the reaction of phenyl isocyanate with 4-phenyl-1,3-oxazole-2-amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(4-phenyl-1,3-oxazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Phenyl N-(4-phenyl-1,3-oxazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of phenyl N-(4-phenyl-1,3-oxazol-2-yl)carbamate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide
- 4-(2-methyl-1,3-oxazol-5-yl)phenyl carbamate
Uniqueness
Phenyl N-(4-phenyl-1,3-oxazol-2-yl)carbamate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H12N2O3 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
phenyl N-(4-phenyl-1,3-oxazol-2-yl)carbamate |
InChI |
InChI=1S/C16H12N2O3/c19-16(21-13-9-5-2-6-10-13)18-15-17-14(11-20-15)12-7-3-1-4-8-12/h1-11H,(H,17,18,19) |
InChI Key |
QIQAFBXPCFYNDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.